5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

Selective CCR5 Antagonist Lead: This is a validated antagonist scaffold (92% inhibition at 1µM, IC50 7.8µM) for HIV-1 entry research. It also serves as a minimalist pharmacophoric core for novel RAR antagonist development. As a rule-of-three compliant fragment (MW 206.17), it is ideal for 19F NMR screening libraries. For process scale-up, documented continuous flow methodologies exist for its compound class, ensuring supply chain security.

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
CAS No. 1152964-04-9
Cat. No. B1386166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid
CAS1152964-04-9
Molecular FormulaC10H7FN2O2
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H7FN2O2/c11-7-2-3-9(8(6-7)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15)
InChIKeyBTTTZTDHHFSDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid (CAS 1152964-04-9): Core Properties and Procurement Specifications for Research


5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid (CAS 1152964-04-9) is a fluorinated benzoic acid derivative featuring a pyrazole substituent at the ortho position, characterized by the molecular formula C10H7FN2O2 and a molecular weight of 206.17 [1]. It is utilized as a versatile small molecule scaffold and intermediate in pharmaceutical and agrochemical research , with its structural features including a hydrogen bond donor count of 1, a heavy atom count of 15, and a topological polar surface area of 55.1 Ų [1]. The compound's fluorine atom is incorporated to enhance metabolic stability and bioavailability, while the pyrazole moiety offers potential for hydrogen bonding and coordination, making it useful in ligand design [1].

Why 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid Cannot Be Interchanged with Generic Pyrazolyl Benzoic Acid Analogs


Generic substitution of 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid with other in-class pyrazolyl benzoic acids is not scientifically valid due to the profound and often unpredictable impact of subtle structural changes on pharmacological activity, metabolic stability, and physicochemical properties. The specific regioisomeric positioning of the fluorine atom at the 5-position of the benzoic acid ring and the pyrazole at the ortho position (2-position) is critical for molecular recognition and target binding [1]. Altering the position of the fluorine, the heterocycle, or the pyrazole substitution pattern can lead to complete loss of desired biological activity or introduction of off-target effects, as demonstrated in structure-activity relationship (SAR) studies of related heterocyclic benzoic acid derivatives [2]. For applications requiring precise ligand design, particularly in drug discovery, the exact molecular structure is non-negotiable [1].

Quantitative Differentiation of 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid: Direct Evidence for Scientific Selection


Comparative CCR5 Antagonist Potency: 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid vs. Unsubstituted Analog

5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid demonstrates a measurable but modest antagonistic effect on the CCR5 receptor, which is a critical target for HIV-1 entry inhibition. In a radioligand displacement assay, this compound achieved 92% enzyme inhibition at a concentration of 1 µM [1]. In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, the IC50 was determined to be 7,800 nM [2]. This data indicates a baseline level of activity for this specific scaffold, providing a quantifiable starting point for further optimization. For comparison, potent CCR5 antagonists in the same assay system often exhibit sub-nanomolar IC50 values, highlighting the specific, albeit weaker, activity of this core structure.

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

Retinoic Acid Receptor (RAR) Antagonism: Evidence from a Cross-Class SAR Study

While not a direct study of the target compound, a comprehensive SAR study on heterocyclic ring-containing benzoic acid derivatives provides class-level evidence for the importance of the pyrazole moiety. The study demonstrated that N-substituted pyrrole or pyrazole rings at the 1-position, linked via a ring system, are indispensable for effective antagonism of all-trans-retinoic acid in HL-60 cell assays [1]. Specifically, the pyrazole-containing compound 55, a more complex derivative, exhibited optimal antagonism. The target compound, 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid, serves as a minimalist core scaffold that embodies these key pharmacophoric elements (a pyrazole ring linked to a benzoic acid), making it a crucial starting material for building potent RAR antagonists.

retinoic acid receptor antagonist HL-60 cell differentiation heterocyclic SAR

Predicted Physicochemical and ADME Properties: Comparative Analysis of pKa and Lipophilicity

Computationally predicted physicochemical properties provide key differentiators for 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid compared to unsubstituted benzoic acid or non-fluorinated pyrazolyl benzoic acids. The target compound has a predicted pKa of 3.13 ± 0.36 , a predicted logP of 1.71 , and a topological polar surface area (TPSA) of 55.1 Ų . The predicted pKa of 3.13 indicates it is a stronger acid than unsubstituted benzoic acid (pKa ~4.20), which is a direct consequence of the electron-withdrawing fluorine and pyrazole substituents. The logP of 1.71 suggests a balanced lipophilicity that can be beneficial for membrane permeability. The TPSA of 55.1 Ų is well within the range considered favorable for oral bioavailability. These predicted values provide a quantitative basis for assessing its drug-likeness and potential ADME properties.

pKa logP TPSA drug-likeness ADME prediction

Commercial Purity and Supplier Specifications for Reproducible Research

For procurement purposes, a key differentiator is the guaranteed purity level from reputable vendors. Multiple suppliers offer 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid with a minimum purity specification of 95% as determined by typical analytical methods . One supplier, MolCore, offers a higher purity grade of 'NLT 98%' (Not Less Than 98%) . This quantitative difference in purity specifications is crucial for applications requiring high-fidelity results, such as precise SAR studies or sensitive biological assays. The presence of impurities, even at low levels, can lead to spurious results and wasted resources. Therefore, the choice between a 95% purity standard and a >98% grade represents a tangible decision point based on experimental requirements and budget.

purity specification procurement QC reproducibility

Continuous Flow Synthesis vs. Traditional Batch Methods: A Foundation for Scalability

While not specific to the target compound, a unified continuous flow assembly-line synthesis has been developed for highly substituted fluorinated pyrazoles, including cores similar to the target compound [1]. This method, using sequential reactor coils for diazoalkane formation and [3+2] cycloaddition, produced over 30 azoles in a telescoped fashion. The platform enabled the safe handling of hazardous intermediates (diazoalkanes) at elevated temperatures and under catalyst-free conditions. For instance, a four-step, telescoped synthesis of the measles therapeutic AS-136A was achieved in a total residence time of 31.7 minutes with a productivity of 1.76 g/h. This demonstrates a clear path for scalable, safe, and efficient production of complex fluorinated pyrazoles, offering a significant advantage over traditional batch synthesis, which can be lower-yielding, less safe, and more time-consuming for this compound class.

continuous flow synthesis pyrazole synthesis process chemistry scalability

Optimal Application Scenarios for 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic Acid in Research and Industry


Scaffold for HIV-1 Entry Inhibitor Discovery (CCR5 Antagonist Program)

5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid is a suitable starting scaffold for medicinal chemistry programs targeting the CCR5 chemokine receptor. Its validated, albeit modest, antagonist activity (92% inhibition at 1 µM and IC50 of 7.8 µM) provides a quantifiable baseline for structure-activity relationship (SAR) studies [1]. Researchers can use this core structure to systematically explore substitutions that enhance potency, selectivity, and drug-like properties for potential HIV-1 entry inhibition.

Minimalist Core for RAR Antagonist Development

In the development of novel retinoic acid receptor (RAR) antagonists, 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid represents a minimalist core that embodies the essential pharmacophoric elements identified in SAR studies: a pyrazole ring at the 1-position linked to a benzoic acid moiety [2]. This compound can serve as a cost-effective and synthetically tractable foundation for building more complex, potent RAR antagonists for applications in cancer therapy and dermatology.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With its low molecular weight (206.17 g/mol), balanced lipophilicity (predicted logP ~1.71), and a TPSA of 55.1 Ų, 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid adheres to the 'Rule of Three' guidelines for fragment-based drug discovery [3]. It is an ideal, commercially available fragment for constructing diverse screening libraries. Its single carboxylic acid handle allows for straightforward chemical elaboration, and the fluorine atom serves as a useful probe in 19F NMR-based screening assays.

Key Intermediate for Scalable Synthesis of Fluorinated Pyrazoles

For process chemistry and industrial applications, 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid is a key intermediate for synthesizing more complex molecules. The existence of advanced continuous flow methodologies for its compound class provides a clear and scalable pathway for production [4]. This is particularly relevant for organizations seeking to move from small-scale research to larger-scale development, as the continuous flow approach mitigates safety hazards associated with diazo intermediates and improves overall process efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(1H-pyrazol-1-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.